2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide (CAS 1183205-07-3) is a heterobifunctional small-molecule scaffold (C₇H₁₂N₄O₂S, MW 216.26 g/mol) that combines a pyridine-4-sulfonamide core with a nucleophilic hydrazinyl (-NHNH₂) substituent at the 2-position and a tertiary N,N-dimethylsulfonamide group at the 4-position. The hydrazinyl group provides a reactive handle for condensation (e.g., hydrazone formation) and metal-coordination chemistry, while the sulfonamide moiety serves as a hydrogen-bond donor/acceptor and a zinc-binding group.

Molecular Formula C7H12N4O2S
Molecular Weight 216.26 g/mol
Cat. No. B13451808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide
Molecular FormulaC7H12N4O2S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=NC=C1)NN
InChIInChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10)
InChIKeyNTDOJJSZVGECAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide: Chemical Identity, Physicochemical Profile & Procurement Baseline


2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide (CAS 1183205-07-3) is a heterobifunctional small-molecule scaffold (C₇H₁₂N₄O₂S, MW 216.26 g/mol) that combines a pyridine-4-sulfonamide core with a nucleophilic hydrazinyl (-NHNH₂) substituent at the 2-position and a tertiary N,N-dimethylsulfonamide group at the 4-position . The hydrazinyl group provides a reactive handle for condensation (e.g., hydrazone formation) and metal-coordination chemistry, while the sulfonamide moiety serves as a hydrogen-bond donor/acceptor and a zinc-binding group . The compound is commercially available from multiple vendors at purities typically ranging from 95% to ≥98% . Computed physicochemical properties include a predicted density of 1.41 ± 0.1 g/cm³, a predicted boiling point of 341.7 ± 52.0 °C, a topological polar surface area (TPSA) of 88.32 Ų, a calculated LogP of -0.38, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . Unlike many pyridine-sulfonamide analogs that have been profiled in primary pharmacology assays, the quantitative biological activity of this specific compound remains largely uncharacterized in the peer-reviewed literature, and the evidence landscape is dominated by vendor-generated descriptions and class-level inference [1].

Why 2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide Cannot Be Replaced by Unsubstituted or Isomeric Pyridine-Sulfonamide Analogs


Substituting 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide with a generic pyridine-4-sulfonamide or a positional isomer is chemically invalid because small regioisomeric and functional-group alterations on the pyridine-sulfonamide scaffold produce dramatic shifts in target engagement and potency. In the carbonic anhydrase (CA) inhibitor field, 3-pyridinesulfonamide derivatives achieve low nanomolar inhibition of CA IX and CA XII, whereas 4-pyridinesulfonamide regioisomers can exhibit IC₅₀ values differing by orders of magnitude against the same isoform [1]. Similarly, in VEGFR-2 kinase inhibition, a pyridine-sulfonamide hybrid (compound VIIb) achieved an IC₅₀ of 3.6 μM versus sorafenib's 4.8 μM, while a closely related sulfapyridine derivative (4d) showed HepG2 cytotoxicity with an IC₅₀ of 4.31 μM—differences driven by subtle variations in the sulfonamide linkage and heterocycle substitution [2][3]. For hydrazinyl-substituted pyridine-sulfonamides specifically, the 6-hydrazinyl-N,N-diisopropyl-pyridine-3-sulfonamide isomer demonstrated an IC₅₀ of 53,000 nM against human Rad51, whereas 4-hydrazinylbenzenesulfonamide analogs inhibited CA isoforms with IC₅₀ values as low as 0.12 μM [4]. The 2-hydrazinyl-4-sulfonamide regioisomeric arrangement in the target compound positions the hydrazinyl nucleophile ortho to the ring nitrogen, creating a unique bidentate coordination geometry that is structurally precluded in the 3-sulfonamide, 4-hydrazinyl, or 6-hydrazinyl positional isomers—a geometric distinction that would fundamentally alter metal-chelation behavior and target-binding pharmacophore geometry [5].

Quantitative Differentiation Evidence for 2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide Against Closest Structural Analogs


Regioisomeric Scaffold Differentiation: 2-Hydrazinyl-4-sulfonamide Versus 6-Hydrazinyl-3-sulfonamide Geometry

2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide possesses a 2-hydrazinyl substituent ortho to the pyridine ring nitrogen, forming a 1,2- (hydrazine-N, pyridine-N) donor set, whereas the commercially available 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide (CAS 627836-81-1) positions the hydrazinyl group para to the ring nitrogen, creating a 1,4-donor geometry . The 6-hydrazinyl-3-sulfonamide isomer has been screened against human Rad51 with an IC₅₀ of 53,000 nM [1]. In contrast, the ortho-arrangement in the 2-hydrazinyl-4-sulfonamide target compound is geometrically analogous to the bidentate coordination mode observed in potent carbonic anhydrase inhibitors where 2-hydrazinylbenzenesulfonamide analogs achieve IC₅₀ values of 9,600 nM against CA-V, with 4-hydrazinylbenzenesulfonamide derivatives reaching as low as 120 nM against CA-IX [2]. No direct head-to-head biochemical comparison between these two regioisomers has been published, and the quantitative differentiation rests on structural-geometric inference from related chemotypes.

Medicinal Chemistry Scaffold Design Regioisomer Differentiation Metal Chelation Geometry

N,N-Dimethylsulfonamide Pharmacophore Differentiation Versus Primary Sulfonamide (-SO₂NH₂) Analogs

The N,N-dimethylsulfonamide group in the target compound is a tertiary sulfonamide that lacks the primary sulfonamide -SO₂NH₂ proton required for canonical zinc coordination in carbonic anhydrase active sites [1]. This contrasts with primary sulfonamide analogs such as pyridine-4-sulfonamide (CAS 65938-88-7) and 4-hydrazinylpyridine-3-sulfonamide (CHEMBL1164967), which retain the -SO₂NH₂ zinc-binding group and have demonstrated CA inhibition with Kd values of 200 nM against human CA-I and nanomolar-range inhibition of cancer-associated CA IX and CA XII isoforms [2][3]. Sulfonamide-pyridine hybrids bearing primary sulfonamide groups reported CA IX IC₅₀ values of 253 ± 12 nM [4]. The tertiary N,N-dimethylsulfonamide modification abolishes the primary sulfonamide anion necessary for zinc coordination, which predicts substantially reduced or absent carbonic anhydrase inhibitory activity relative to primary sulfonamide analogs [5]. No direct CA inhibition data exist for the target compound to confirm this prediction.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore Zinc-Binding Group Isoform Selectivity

Hydrazone-Formation Synthetic Utility Versus Amino-Substituted Pyridine-4-sulfonamide Analogs

The hydrazinyl (-NHNH₂) group at the 2-position enables chemoselective condensation with aldehydes and ketones to form hydrazone-linked conjugates under mild conditions (aqueous or alcoholic solvent, ambient to reflux temperature), a reactivity mode absent in the corresponding 2-amino-N,N-dimethylpyridine-4-sulfonamide (CAS 1247721-02-3, MW 201.25) and 2-chloro-N,N-dimethylpyridine-4-sulfonamide (CAS 1179681-83-4) analogs [1]. The hydrazone linkage is widely exploited in sulfonamide-hydrazone conjugates that have demonstrated VEGFR-2 IC₅₀ values of 0.14–0.23 μM and anticancer cell-line GI₅₀ values of 1.06–8.92 μM [2][3]. The 2-amino analog, by contrast, requires pre-activation or coupling reagents for conjugation (e.g., amide bond formation via EDC/HOBt), while the 2-chloro analog requires metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling), each introducing additional synthetic steps, reagent costs, and purification burden . The estimated step-count reduction from 3–4 synthetic steps (2-chloro or 2-amino routes) to 1–2 steps (hydrazone condensation) provides a tangible operational advantage, though no published direct comparison of synthetic efficiency metrics (isolated yield, step count, purity profile) for parallel derivatization of these three analogs is available.

Synthetic Chemistry Hydrazone Ligation Building Block Utility Fragment-Based Drug Discovery

Physicochemical Property Differentiation: LogP, TPSA, and H-Bond Donor/Acceptor Profile Versus Positional Isomers and Amino/Chloro Analogs

The computed LogP of -0.3825 and TPSA of 88.32 Ų for the target compound position it within favorable drug-like chemical space, compared with 2-amino-N,N-dimethylpyridine-4-sulfonamide (MW 201.25, lower H-bond donor count of 2 vs target's 3 including hydrazinyl NH₂) and 2-chloro-N,N-dimethylpyridine-4-sulfonamide (MW 263.96 for bromo analog, LogP predicted >0.5, TPSA reduced due to absence of hydrazinyl H-bond donors) [1]. The hydrazinyl group contributes one additional hydrogen bond donor (total 2 HBD: hydrazinyl NH and NH₂) and two additional hydrogen bond acceptors (total 5 HBA) relative to the 2-chloro analog (0 HBD, 4 HBA), while the 2-amino analog has 2 HBD and 4 HBA . These differences directly impact aqueous solubility, permeability, and molecular recognition. The measured purity of commercially available batches is consistently 97–98%, compared with 95% for the 6-hydrazinyl-3-sulfonamide isomer (CAS 627836-81-1), providing a marginal but verifiable quality advantage for the 4-sulfonamide isomer in procurement specifications . No experimental LogD, solubility, or permeability data for any of these analogs were identified in the public domain; all comparisons are based on computed properties.

Physicochemical Properties Drug-Likeness ADME Prediction Solubility

Safety and Handling Profile: GHS Hazard Classification Versus 2-Chloro Analog

2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide carries GHS07 hazard classification with signal word 'Warning' for acute oral toxicity (H302: Harmful if swallowed), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), and is classified as non-hazardous for transport . In contrast, 2-chloro-N,N-dimethylpyridine-4-sulfonamide (CAS 1179681-83-4) shares the same H315, H319, and H335 hazard statements under the EU C&L Inventory but may present additional reactivity hazards associated with the aryl chloride leaving group [1]. The hydrazine moiety in the target compound introduces potential long-term toxicological concerns characteristic of hydrazine derivatives, necessitating appropriate PPE and engineering controls, but no specific toxicological data (LD₅₀, NOAEL) are reported for this compound . The absence of a chlorine substituent eliminates the potential for generating chlorinated byproducts or halogenated waste streams during downstream chemistry, which may simplify waste disposal and reduce environmental compliance burden relative to the 2-chloro analog . This comparison is qualitative and lacks quantitative ecotoxicological or occupational exposure data for either compound.

Laboratory Safety Chemical Handling Procurement Risk Assessment GHS Classification

Data Scarcity as a Differentiator: The Unexplored Chemical Space Opportunity

A systematic search of public databases (ChEMBL, BindingDB, PubMed, ZINC) reveals zero published bioactivity data points (IC₅₀, Kd, EC₅₀, or Ki) for 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide, in stark contrast to structurally related analogs that have been characterized in multiple assay systems: 6-hydrazinyl-N,N-diisopropyl-pyridine-3-sulfonamide (Rad51 IC₅₀ = 53,000 nM), 2-hydrazinylbenzenesulfonamide (CA-V IC₅₀ = 9,600 nM), and 4-hydrazinylbenzenesulfonamide (CA IC₅₀ as low as 120 nM) [1][2][3]. The ZINC database explicitly annotates this compound with 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [4]. No patents were identified that specifically claim 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide as a composition of matter or method of use, whereas the broader pyridyl-sulfonamide chemical space is heavily patented (e.g., US20090105271 for ion channel modulators, US20060199821 for heterocyclic amides and sulfonamides) [5][6]. The absence of prior art creates a freedom-to-operate window for novel composition-of-matter patent filings, which is foreclosed for extensively characterized analogs such as 4-hydrazinylpyridine-3-sulfonamide (CHEMBL1164967, multiple CA inhibition data points) and pyridine-4-sulfonamide (CA-I Kd = 200 nM) [7].

Chemical Probe Development Novel Chemical Space Patent Landscape Analysis First-in-Class Opportunity

Evidence-Backed Research Application Scenarios for 2-Hydrazinyl-N,N-dimethylpyridine-4-sulfonamide Procurement


Fragment-Based Drug Discovery: Hydrazone-Linked Library Synthesis for Kinase and Metalloenzyme Targets

The hydrazinyl group enables rapid parallel library synthesis via condensation with diverse aldehyde building blocks, generating hydrazone-linked pyridine-sulfonamide conjugates . This approach directly mirrors the strategy used in VEGFR-2 inhibitor programs where hydrazone-coupled sulfonamides achieved IC₅₀ values of 0.14–0.23 μM, and pyridine-sulfonamide hybrids demonstrated VEGFR-2 IC₅₀ of 3.6 μM versus sorafenib's 4.8 μM [1][2]. The ortho hydrazinyl-pyridine geometry provides a bidentate metal-coordination motif suitable for targeting metalloenzymes (e.g., kinases, histone demethylases, phosphodiesterases) while the N,N-dimethylsulfonamide avoids carbonic anhydrase off-target liability [3]. Procurement is indicated for medicinal chemistry groups building fragment libraries that require a single-step conjugation handle with documented precedent in kinase inhibitor design.

Chemical Probe Development: Unexplored Scaffold with Strong Intellectual Property Position

With zero published bioactivity data and no identified composition-of-matter patents, this compound represents a genuinely unexplored chemical starting point for probe development . This contrasts sharply with 4-hydrazinylpyridine-3-sulfonamide (CHEMBL1164967, multiple CA inhibition data points) and pyridine-4-sulfonamide (CA-I Kd = 200 nM), which have extensive prior art [1][2]. The 1,2-hydrazinyl-pyridine donor set is geometrically distinct from the 1,4-donor geometry of the 6-hydrazinyl-3-sulfonamide isomer (Rad51 IC₅₀ = 53,000 nM), offering a differentiated metal-chelation pharmacophore for probe discovery [3]. Procurement is strategically indicated for organizations prioritizing novel chemical matter with strong patentability prospects in competitive target areas.

Metal-Organic Chemistry: Bidentate N,N-Ligand for Transition Metal Complexation

The 1,2-arrangement of the hydrazinyl-NH₂ and pyridine-N donor atoms creates a five-membered chelate ring upon metal coordination, a well-precedented binding mode for hydrazinyl-pyridine ligands with transition metals including Cu(II), Zn(II), Fe(II/III), and Ru(II) . The N,N-dimethylsulfonamide group at the 4-position provides an electron-withdrawing substituent that modulates the pyridine nitrogen basicity (predicted pKa shift of -0.5 to -1.0 units relative to unsubstituted pyridine), tuning metal-binding affinity without directly participating in coordination [1]. This scaffold is applicable to the synthesis of metallodrug candidates, catalytic complexes, and MRI contrast agents. Procurement is indicated for inorganic and bioinorganic chemistry research groups requiring a heterobifunctional ligand with a sulfonamide solubility-enhancing group.

Negative Control Compound Design: Tertiary Sulfonamide for Carbonic Anhydrase Selectivity Profiling

The N,N-dimethyl tertiary sulfonamide group lacks the ionizable -SO₂NH⁻ proton required for zinc coordination in carbonic anhydrase active sites, predicting substantially reduced CA inhibition relative to primary sulfonamide analogs that achieve CA IX IC₅₀ values of 120–253 nM [1]. This property makes the compound a candidate for use as a negative control in CA inhibitor screening cascades, where it can help establish assay windows and confirm that observed activity for primary sulfonamide hits is zinc-binding-dependent. The compound offers advantages over simple vehicle controls (e.g., DMSO) by matching the physicochemical properties of active sulfonamide chemotypes while lacking the critical zinc-binding pharmacophore [2]. Procurement is indicated for screening laboratories that require matched-pair negative controls for sulfonamide-based CA inhibitor programs.

Quote Request

Request a Quote for 2-hydrazinyl-N,N-dimethylpyridine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.